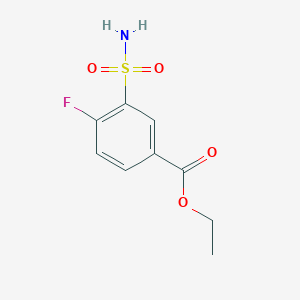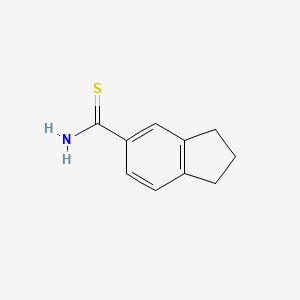
2,3-dihydro-1H-indene-5-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indene-5-carbothioamide is an organic compound with a unique structure that includes an indene backbone and a carbothioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-5-carbothioamide typically involves the reaction of indene derivatives with thioamide reagents. One common method includes the cyclization of 1H-indene-1,2,3-trione with thioamide under specific conditions, such as the presence of a catalyst like rhodium (I) and a ligand like rac-BINAP .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1H-indene-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The indene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated indene derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-1H-indene-5-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-5-carbothioamide involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit discoidin domain receptor 1 (DDR1), a kinase involved in cancer progression . The inhibition occurs through binding to the active site of DDR1, preventing its phosphorylation and subsequent signaling pathways.
Comparaison Avec Des Composés Similaires
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound also targets DDR1 and has been studied for its anticancer properties.
2,3-Dihydro-1H-indene-5-carboxamide:
Uniqueness: 2,3-Dihydro-1H-indene-5-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
1225814-94-7 |
|---|---|
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-5-carbothioamide |
InChI |
InChI=1S/C10H11NS/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
Clé InChI |
UQJPBGPRWZJHEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



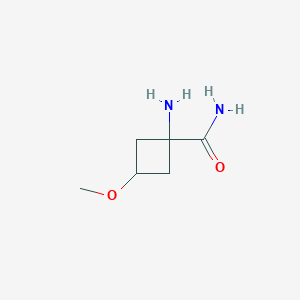
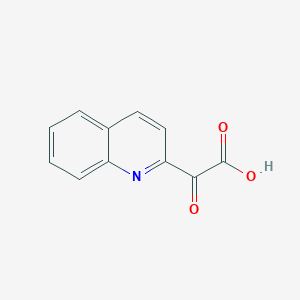
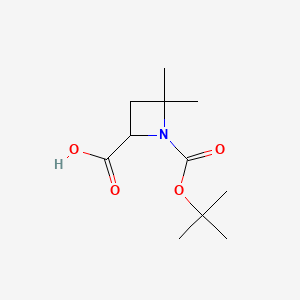
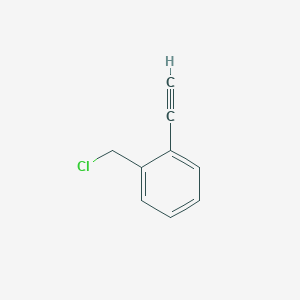
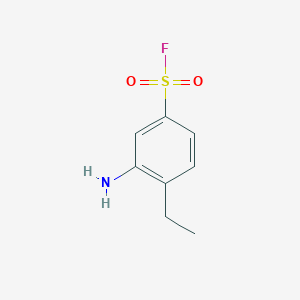
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
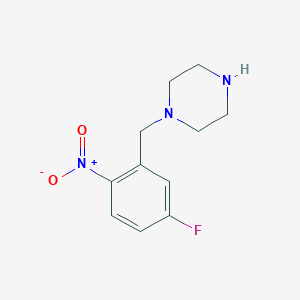
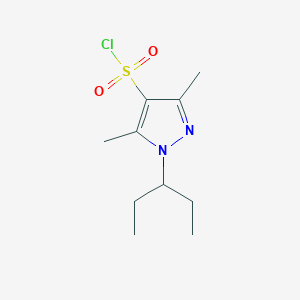

![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)
